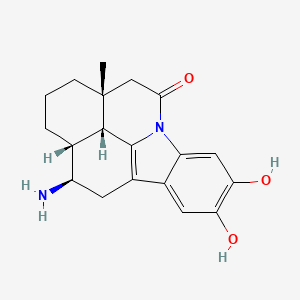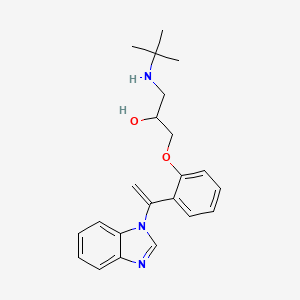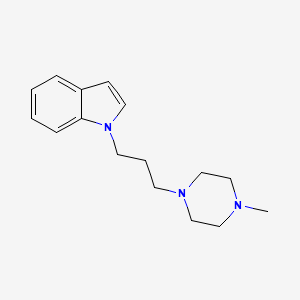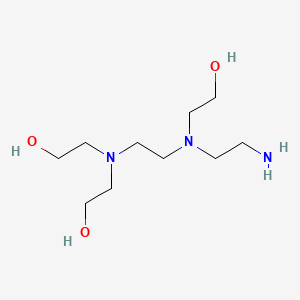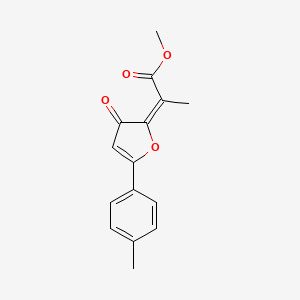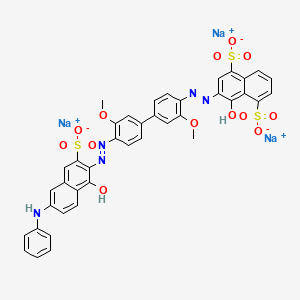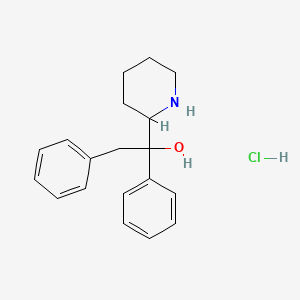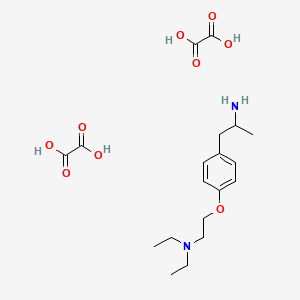
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, an ethoxy group, and a methylbenzeneethanamine core. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino or ethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group may enhance solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diethylamino)ethoxy)benzophenone
- 2-[2-(Diethylamino)ethoxy]ethanol
Uniqueness
Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is unique due to its specific combination of functional groups and its dioxalate salt form. This uniqueness contributes to its distinct chemical properties and applications .
Properties
CAS No. |
126002-23-1 |
|---|---|
Molecular Formula |
C19H30N2O9 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]propan-2-amine;oxalic acid |
InChI |
InChI=1S/C15H26N2O.2C2H2O4/c1-4-17(5-2)10-11-18-15-8-6-14(7-9-15)12-13(3)16;2*3-1(4)2(5)6/h6-9,13H,4-5,10-12,16H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
SEXPNIHDUIOEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


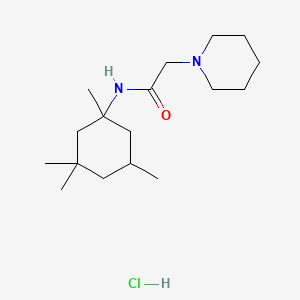
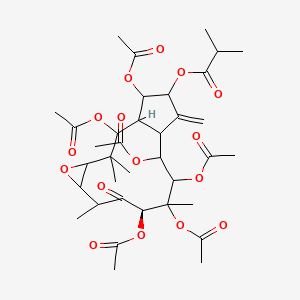
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

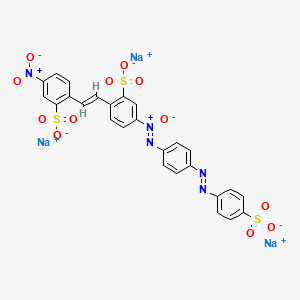
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
